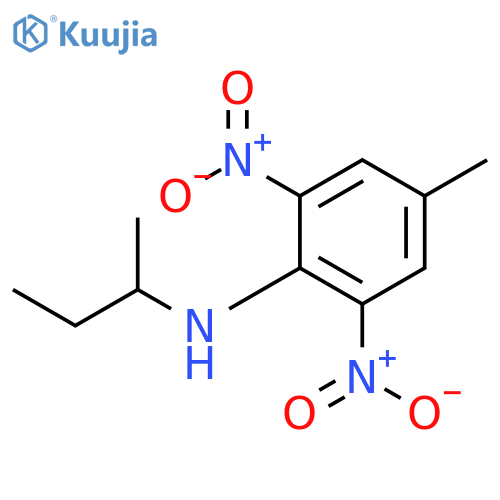

Cas no 866157-52-0 (N-(butan-2-yl)-4-methyl-2,6-dinitroaniline)

866157-52-0 structure

商品名:N-(butan-2-yl)-4-methyl-2,6-dinitroaniline

CAS番号:866157-52-0

MF:C11H15N3O4

メガワット:253.254502534866

CID:4663164

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 化学的及び物理的性質

名前と識別子

-

- N-(butan-2-yl)-4-methyl-2,6-dinitroaniline

- Benzenamine, 4-methyl-N-(1-methylpropyl)-2,6-dinitro-

-

- インチ: 1S/C11H15N3O4/c1-4-8(3)12-11-9(13(15)16)5-7(2)6-10(11)14(17)18/h5-6,8,12H,4H2,1-3H3

- InChIKey: FRTZHUYOLKQDSU-UHFFFAOYSA-N

- ほほえんだ: C1(NC(C)CC)=C([N+]([O-])=O)C=C(C)C=C1[N+]([O-])=O

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AI79902-10mg |

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |

866157-52-0 | >90% | 10mg |

$240.00 | 2024-04-19 | |

| A2B Chem LLC | AI79902-5mg |

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |

866157-52-0 | >90% | 5mg |

$214.00 | 2024-04-19 | |

| A2B Chem LLC | AI79902-1mg |

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |

866157-52-0 | >90% | 1mg |

$201.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-10mg |

N-(sec-butyl)-4-methyl-2,6-dinitroaniline |

866157-52-0 | 98% | 10mg |

¥809.00 | 2024-04-27 | |

| A2B Chem LLC | AI79902-500mg |

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline |

866157-52-0 | >90% | 500mg |

$720.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-1mg |

N-(sec-butyl)-4-methyl-2,6-dinitroaniline |

866157-52-0 | 98% | 1mg |

¥509.00 | 2024-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1633842-5mg |

N-(sec-butyl)-4-methyl-2,6-dinitroaniline |

866157-52-0 | 98% | 5mg |

¥672.00 | 2024-04-27 |

N-(butan-2-yl)-4-methyl-2,6-dinitroaniline 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

866157-52-0 (N-(butan-2-yl)-4-methyl-2,6-dinitroaniline) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量